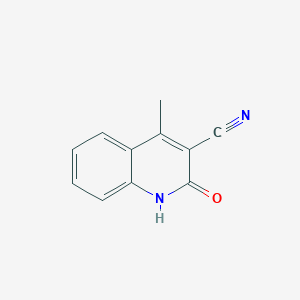

4-Metil-2-oxo-1,2-dihidroquinolina-3-carbonitrilo

Descripción general

Descripción

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos . Estos heterociclos son de gran interés debido a sus actividades biológicas únicas, que son valiosas en la investigación y desarrollo de fármacos. La capacidad de crear diversas estructuras heterocíclicas a partir de este compuesto permite la exploración de nuevos fármacos con posibles beneficios terapéuticos.

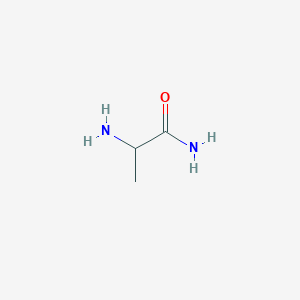

Estudios de Actividad Diurética

Los estudios han propuesto métodos para preparar 4-metil-2-oxo-1,2-dihidroquinolina-3-carboxílico ácido amidas alquílicas a partir de este compuesto . Se ha informado que los compuestos sintetizados presentan actividad diurética, lo que podría ser beneficioso en el desarrollo de tratamientos para afecciones que requieren la eliminación de líquidos corporales en exceso, como la insuficiencia cardíaca o la hipertensión.

Investigación de Diversidad Molecular

La estructura del compuesto permite diversas modificaciones, lo que lo convierte en un activo valioso en la investigación de diversidad molecular . Al modificar diferentes grupos funcionales, los investigadores pueden crear una gran variedad de derivados, cada uno con propiedades y aplicaciones potencialmente únicas. Esta diversidad es esencial para descubrir nuevas moléculas con actividades biológicas o químicas específicas.

Estudios Farmacológicos

Debido a su similitud estructural con otras quinolinas biológicamente activas, 4-Metil-2-oxo-1,2-dihidroquinolina-3-carbonitrilo se puede utilizar en estudios farmacológicos para comprender los mecanismos de acción de los fármacos basados en quinolina . Esto puede conducir a la optimización de los medicamentos existentes y al descubrimiento de nuevos agentes farmacológicos.

Química Ambiental

La investigación sobre el destino ambiental de los derivados de quinolina, incluido This compound, puede proporcionar información sobre su comportamiento e impacto en los ecosistemas . Comprender cómo estos compuestos interactúan con los factores ambientales es crucial para evaluar su seguridad y efectos ecológicos.

Safety and Hazards

Mecanismo De Acción

Target of Action

Quinoline derivatives, to which this compound belongs, are known to inhibit dna gyrase and prevent duplication of bacterial dna .

Mode of Action

It’s worth noting that quinoline derivatives often interact with their targets by binding to the active site, leading to inhibition of the target’s function .

Biochemical Pathways

Given the potential inhibitory effect on dna gyrase mentioned earlier, it’s plausible that this compound could affect dna replication and transcription processes .

Pharmacokinetics

A related study on a series of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides, which are potential diuretic agents, suggests that these compounds could have an impact on the urinary function of the kidney .

Result of Action

Based on the potential inhibitory effect on dna gyrase, it can be inferred that this compound might lead to the inhibition of bacterial growth by preventing dna replication .

Análisis Bioquímico

Biochemical Properties

It has been synthesized as a potential diuretic agent . The effect of this compound on the urinary function of the kidney has been investigated . The appearance of a “structure — diuretic activity” relationship is discussed .

Cellular Effects

It has been prepared as a potential diuretic agent, suggesting that it may have effects on kidney cells .

Propiedades

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWOEPJJGKULBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227147 | |

| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-12-6 | |

| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

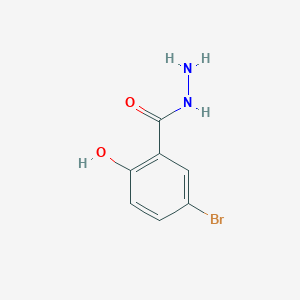

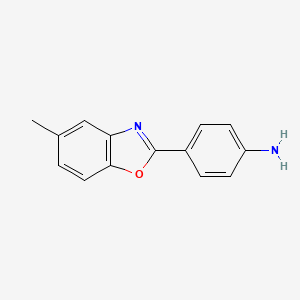

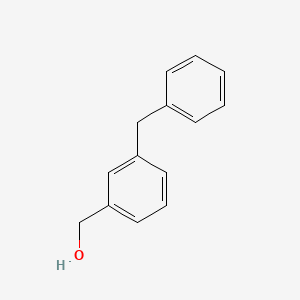

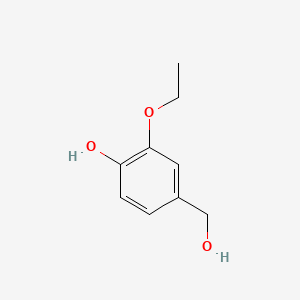

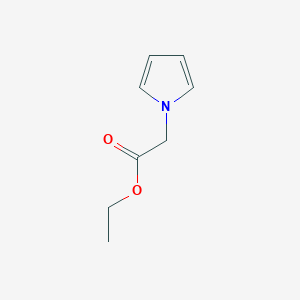

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.